molecular formula C15H21BrN2O3S B2598193 (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797341-55-9

(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2598193
CAS No.: 1797341-55-9
M. Wt: 389.31
InChI Key: YDHKUUJLVSFFKJ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a complex organic compound with the molecular formula C15H21BrN2O3S and a molecular weight of 389.31 g/mol. This compound features a bromopyridine moiety and a piperidine ring substituted with an isobutylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the piperidine ring can be functionalized with an isobutylsulfonyl group through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The bromopyridine group may also contribute to the compound’s overall biological effects by interacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring, used in various chemical reactions.

    4-Isobutylsulfonylpiperidine: A compound with a piperidine ring substituted with an isobutylsulfonyl group, similar to the piperidine moiety in the target compound.

Uniqueness

(5-Bromopyridin-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is unique due to its combination of a bromopyridine moiety and a piperidine ring with an isobutylsulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-11(2)10-22(20,21)14-3-5-18(6-4-14)15(19)12-7-13(16)9-17-8-12/h7-9,11,14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHKUUJLVSFFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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